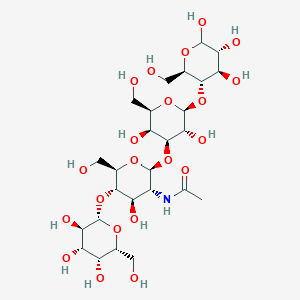
2-(morpholin-4-yl)acetamidoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-4-yl)acetamidoxime is an organic compound with the chemical formula C6H13N3O2 It is known for its unique structure, which includes a morpholine ring and an acetamidoxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)acetamidoxime typically involves the reaction of morpholine with acetamidoxime. One common method includes the following steps:
Preparation of Acetamidoxime: Acetamidoxime can be synthesized by reacting hydroxylamine with acetonitrile under acidic conditions.
Reaction with Morpholine: The acetamidoxime is then reacted with morpholine in the presence of a suitable catalyst, such as a base like sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Preparation of Acetamidoxime: Large-scale synthesis of acetamidoxime using optimized reaction conditions to ensure high yield and purity.
Continuous Reaction with Morpholine: The acetamidoxime is continuously reacted with morpholine in a reactor, with careful control of temperature, pressure, and catalyst concentration to maximize efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Morpholin-4-yl)acetamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in
Propriétés
Formule moléculaire |
C6H13N3O2 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
N'-hydroxy-2-morpholin-4-ylethanimidamide |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8) |
Clé InChI |
FOJBQTQQONWJDQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B8733906.png)




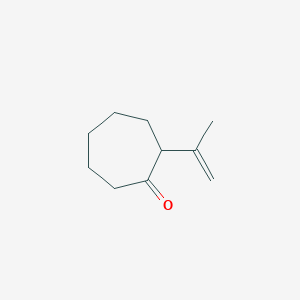
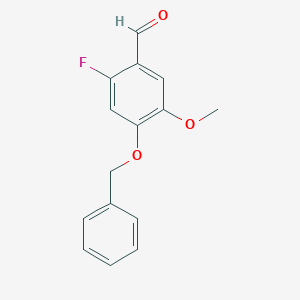
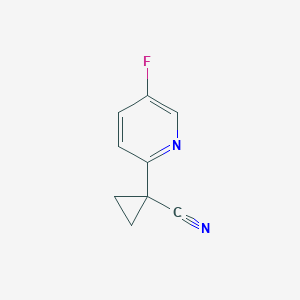
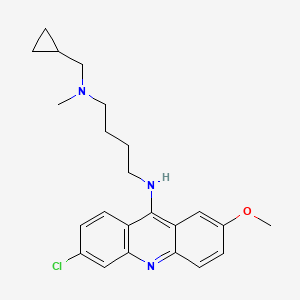


![Ethanol, 2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-](/img/structure/B8734005.png)
